Rotundic acid
Overview
Description
Rotundic Acid: A Comprehensive Analysis
Rotundic acid (RA) is a major triterpene constituent found in the barks of Ilex rotunda Thunb, which is commonly used in herbal teas for health care in southern China . RA has been identified as a compound with a variety of bioactivities, including anti-inflammatory and lipid-lowering effects . It has shown potential as a nutraceutical agent or as part of plant foods for the alleviation of type 2 diabetes (T2D) and its complications . Additionally, RA has been reported to possess extensive pharmacological activities, including anticancer properties .
Synthesis Analysis
The synthesis of RA derivatives has been a focus of research due to the potential instability of RA and its side effects when applied in vivo . New amino acid derivatives of RA have been synthesized, particularly at the 28-COOH position, to explore and utilize this compound for potential therapeutic applications . Some of these derivatives have shown stronger cytotoxicity against various human tumor cell lines, suggesting their potential as lead compounds for the development of new anti-tumor drugs .
Molecular Structure Analysis
RA is a pentacyclic triterpene compound that has been structurally modified to enhance its pharmacological properties . Derivatives modified at the C-3, C-23, and C-28 positions have been synthesized, with some exhibiting stronger cell growth inhibitory effects than RA itself . The structural modifications have been confirmed by various analytical techniques, including IR, MS, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
RA and its derivatives have been evaluated for their ability to induce apoptosis and cell cycle arrest in tumor cell lines . The apoptotic effects of RA have been observed in various cancer cell lines, with changes in the expression of Bcl-2, Bax, and cleaved caspase-3, as well as alterations in mitochondrial membrane potential and other cellular processes .
Physical and Chemical Properties Analysis
The pharmacokinetics of RA have been studied using a validated LC-QqQ-MS/MS method, revealing its absorption and distribution characteristics in rats . RA has been shown to be rapidly absorbed and highly distributed in the liver, with an absolute bioavailability ranging from 16.1% to 19.4% after oral administration . The influence of verapamil on the pharmacokinetics of RA suggests that P-glycoprotein (P-gp) and CYP3A are involved in the transport and metabolism of RA, which may contribute to its low oral bioavailability .
Scientific Research Applications
Metabolism and Bioactivities
Rotundic acid, a principal bioactive constituent of “Jiubiying,” has been explored for its potential in treating non-alcoholic fatty liver disease (NAFLD). A study using ultra-high performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) identified 26 metabolites of rotundic acid, highlighting the influence of NAFLD on its metabolism. This research is crucial for future clinical applications of rotundic acid (Wu et al., 2022).
Pharmacokinetics and Gut Microbiota
The pharmacokinetic properties of rotundic acid, particularly its interactions with other ingredients and the effects of gut microbiota, have been investigated. A study revealed significant pharmacokinetic interactions between rotundic acid and other compounds, pointing to gut microbiota as a potential absorption promoter. These findings provide a basis for its clinical application (Yang et al., 2019).
Therapeutic Potential in Diabetes
Rotundic acid exhibits promising effects in metabolic disturbances and gut microbiota improvement in type 2 diabetes rats. A study demonstrated its role in enhancing glucolipid metabolism, reducing blood pressure, and alleviating oxidative stress and inflammation. This suggests its potential as a nutraceutical agent for diabetes and related complications (Yan et al., 2019).
Anti-Cancer Properties
Rotundic acid has been identified as a promising compound in cancer treatment. A study showed that succinyl rotundic acid inhibits growth and promotes apoptosis in the HeLa cervical cancer cell line, indicating its potential as an alternative therapy for cervical cancer (He et al., 2020).
Safety And Hazards
Future Directions
Rotundic acid and its synthetic derivatives possess promising anti-cancer properties against breast, colorectal, liver, and cervical cancers in various preclinical pharmacological test systems . It has been proposed that rotundic acid and its derived compounds have the capability to serve as a hopeful chemotherapeutic agent, so further extensive clinical research is necessary .
properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHQFGOOMKJFLP-LTFXOGOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173963 | |
Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rotundic acid | |
CAS RN |
20137-37-5 | |
Record name | Rotundic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20137-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.